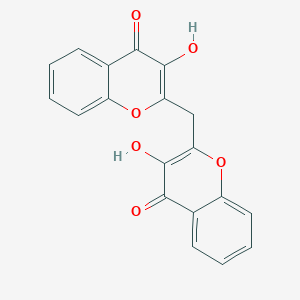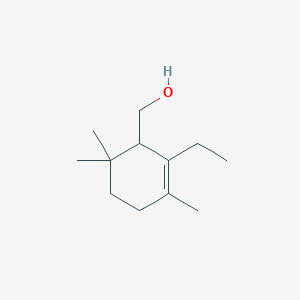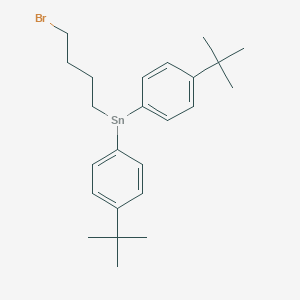
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is a compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting thiazole is then reacted with 1-ethylpiperidine under acidic conditions to yield the final product. The hydrobromide salt is formed by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole
- 2-(1-Methylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
特性
CAS番号 |
88654-52-8 |
|---|---|
分子式 |
C17H23BrN2S |
分子量 |
367.3 g/mol |
IUPAC名 |
2-(1-ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C17H22N2S.BrH/c1-3-19-10-8-15(9-11-19)17-18-16(12-20-17)14-6-4-13(2)5-7-14;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
InChIキー |
NFHWJQNIXOYGPV-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
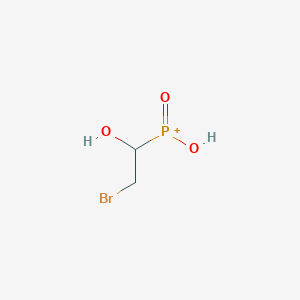
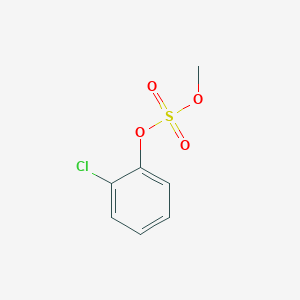
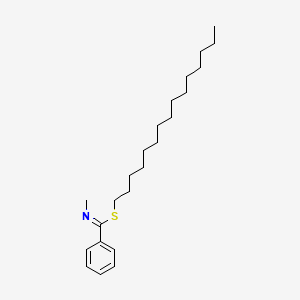
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
